Barium manganate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Colossal Magnetoresistance (CMR)

One of the most studied properties of barium manganate is its potential for exhibiting colossal magnetoresistance (CMR) []. CMR refers to a giant change in electrical resistance of a material when exposed to a magnetic field. This effect could lead to the development of new types of magnetic random-access memory (MRAM) with superior performance compared to existing technologies. Researchers are investigating ways to manipulate the composition and structure of barium manganate to optimize its CMR properties [].

Charge Ordering and Phase Transitions

Barium manganate undergoes complex phase transitions depending on temperature and doping. At high temperatures, it exhibits metallic behavior. However, upon cooling, it undergoes a transition to a charge-ordered state with specific arrangements of electrons on its atoms []. This phenomenon is linked to the competition between ferromagnetic and antiferromagnetic interactions within the material. Understanding these transitions and the role of charge ordering is crucial for further development of CMR materials [].

Barium manganate is a dark blue or black powder []. It belongs to the class of compounds called manganates, where manganese exhibits its highest oxidation state (+6) []. This compound finds application as an oxidant in various organic reactions [].

Molecular Structure Analysis

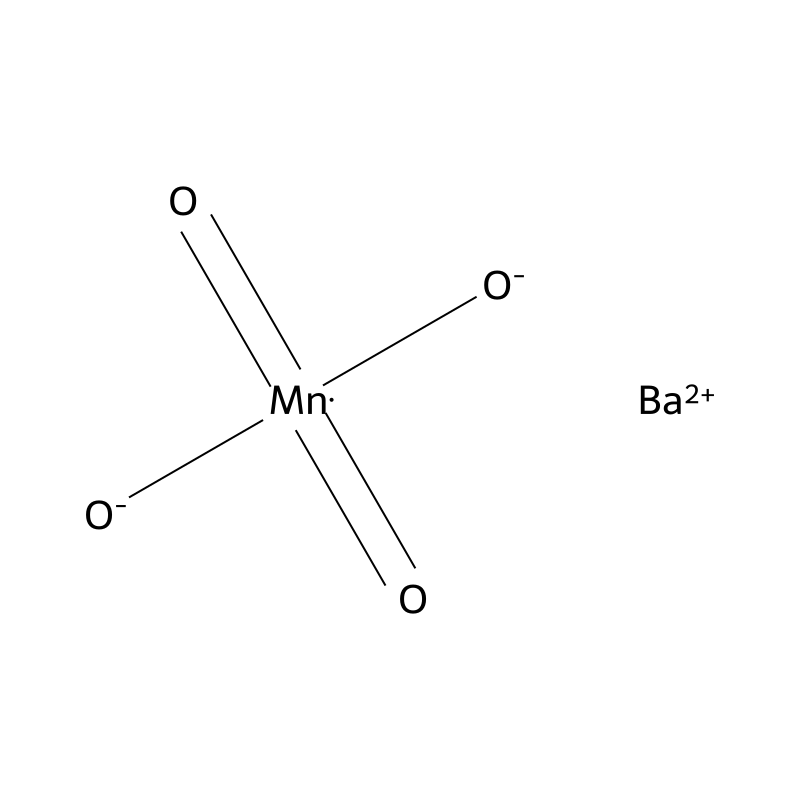

Barium manganate adopts a distorted perovskite structure. Perovskites are a class of materials with the general formula ABO₃, where A is a large cation (barium in this case), B is a smaller cation (usually a transition metal like manganese), and O represents oxygen anions. The Ba²⁺ cations occupy the large A-sites, while Mn⁶⁺ cations are surrounded by six O²⁻ anions in a distorted octahedral arrangement, forming the MnO₆ units. This distorted structure is believed to be responsible for the unique oxidation properties of barium manganate.

Chemical Reactions Analysis

Synthesis

Barium manganate can be prepared by various methods, but a common approach involves the high-temperature reaction of manganese dioxide (MnO₂) with barium carbonate (BaCO₃) in air.

Balanced equation: 2 MnO₂ + BaCO₃ + O₂ → BaMnO₄ + 2 CO₂

Decomposition

Barium manganate decomposes at high temperatures (around 900°C) to release oxygen gas, forming a mixture of manganese oxides (MnO₂, Mn₃O₄) and barium manganite (BaMn₂O₄).

Balanced equation (approximate): 3 BaMnO₄ → BaMn₂O₄ + MnO₂ + 2 O₂

Other Reactions

Barium manganate is a strong oxidizing agent and participates in various oxidation reactions in organic chemistry. For example, it can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.

Physical and Chemical Properties

This reaction highlights its ability to convert into barium permanganate under acidic conditions, which is a more soluble and reactive form . Additionally, barium manganate can oxidize various organic substrates, including alcohols to carbonyl compounds and thiols to disulfides, demonstrating its versatility as an oxidant .

Barium manganate can be synthesized through various methods:

- Reaction of Barium Hydroxide with Potassium Permanganate:

- Mixing barium hydroxide with potassium permanganate in an alkaline medium produces barium manganate.

- Hydrothermal Methods:

- Disproportionation Reaction:

- Barium manganate can also be produced by the disproportionation of manganese compounds in alkaline solutions.

These methods highlight the flexibility in synthesizing this compound depending on the desired purity and scale of production.

Barium manganate finds applications primarily as an oxidizing agent in organic chemistry. Specific uses include:

- Oxidation of Alcohols: Converting primary and secondary alcohols into their corresponding carbonyl compounds.

- Synthesis of Aromatic Compounds: It facilitates the conversion of aromatic amines into azo compounds.

- Ceramics and Pigments: Due to its stable structure and color properties, it is used in ceramics and as a pigment in various materials .

Research has indicated that barium manganate interacts effectively with various organic substrates, showcasing its role as a versatile oxidant. It has been employed successfully in tandem oxidation reactions, enhancing the efficiency of synthetic pathways compared to traditional manganese-based oxidants like manganese dioxide . The ability to selectively oxidize functional groups makes it valuable for synthesizing complex organic molecules.

Barium manganate shares similarities with several other manganates and permanganates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Oxidation State | Key Characteristics |

|---|---|---|---|

| Potassium Permanganate | KMnO₄ | +7 | Strong oxidizer, highly soluble in water. |

| Sodium Manganate | NaMnO₄ | +6 | Soluble; used in various chemical syntheses. |

| Barium Permanganate | Ba(MnO₄)₂ | +7 | Soluble; used similarly to potassium permanganate. |

Uniqueness of Barium Manganate:

- Unlike potassium permanganate, which is highly soluble, barium manganate's insolubility allows it to act effectively as a solid-state oxidant.

- Its ability to produce barium permanganate upon reaction with acids distinguishes it from other manganates that do not readily convert into more soluble forms.

Barium manganate's unique properties make it an essential compound in specific oxidation reactions within organic chemistry while providing insights into its potential applications across various industrial sectors .

Laboratory-Scale Preparation

Laboratory-scale synthesis of barium manganate encompasses multiple approaches, each offering distinct advantages in terms of product purity, reaction conditions, and operational simplicity. The selection of appropriate synthetic routes depends critically on the desired scale, purity requirements, and available starting materials.

Salt Metathesis Routes

Salt metathesis reactions constitute the most widely employed laboratory method for barium manganate preparation, leveraging the principle of double displacement to form the desired insoluble product. The fundamental reaction involves the combination of a soluble barium salt with potassium manganate in aqueous solution [3] [1].

The primary salt metathesis route utilizes barium chloride and potassium manganate according to the stoichiometric equation:

BaCl₂ + K₂MnO₄ → BaMnO₄↓ + 2KCl

This reaction proceeds quantitatively at room temperature, producing barium manganate as a dark blue to black precipitate [1]. The driving force for this reaction is the formation of highly insoluble barium manganate, which has extremely limited solubility in aqueous media [5] [1].

Alternative salt metathesis approaches employ barium nitrate as the barium source:

Ba(NO₃)₂ + K₂MnO₄ → BaMnO₄↓ + 2KNO₃

This variant offers advantages when chloride contamination must be avoided, though yields are typically slightly lower than the chloride-based method [6] [7]. The reaction conditions require careful pH control to prevent decomposition of the manganate ion, which is stable only under strongly alkaline conditions [8].

Experimental procedures for salt metathesis synthesis typically involve dissolving equimolar quantities of the barium salt and potassium manganate in separate portions of distilled water. The potassium manganate solution must be prepared under alkaline conditions to maintain stability of the MnO₄²⁻ ion [1]. Upon mixing the solutions, immediate precipitation of barium manganate occurs, evidenced by the formation of a dark-colored solid.

The precipitate requires thorough washing with distilled water to remove soluble by-products, followed by drying under controlled conditions. Yields typically range from 85-95% based on the limiting reagent, with product purity exceeding 90% when proper washing procedures are employed [1] [8].

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents an advanced methodology for producing high-purity barium manganate under controlled temperature and pressure conditions. This approach utilizes the enhanced solubility and reactivity of precursor materials in high-temperature aqueous environments [9] [10].

The hydrothermal method typically employs temperatures ranging from 100-200°C under autogenous pressure conditions within sealed autoclave reactors [11] [9]. The process involves loading precursor materials, typically including barium carbonate or barium hydroxide and potassium manganate, into a Teflon-lined stainless steel autoclave with distilled water as the reaction medium [12].

A particularly effective hydrothermal route involves the reaction of pre-formed barium manganate with carbon dioxide under hydrothermal conditions. Research has demonstrated that treating barium manganate with excess carbon dioxide for 1.5 hours at 100°C yields highly pure product with nearly quantitative conversion [11]. This approach offers several advantages including enhanced crystallinity, improved phase purity, and reduced impurity levels compared to conventional precipitation methods.

The hydrothermal environment facilitates several beneficial processes including enhanced dissolution kinetics, improved mass transfer, and controlled crystallization [10] [13]. Temperature and pressure parameters can be optimized to achieve specific product characteristics, with typical operating conditions involving temperatures of 100-180°C and autogenous pressures developing within the sealed reaction vessel [14] [15].

Reaction times for hydrothermal synthesis generally range from 1.5 to 24 hours, depending on the specific precursor system and desired product characteristics [11] [16]. The mild conditions employed in hydrothermal synthesis, particularly temperatures below 200°C, make this approach suitable for preparing phase-pure materials that might decompose under harsher thermal conditions [15].

Industrial Production Processes

Industrial production of barium manganate requires scalable methodologies that balance product quality, economic considerations, and operational safety. Large-scale synthesis typically employs either alkaline fusion methods or optimized precipitation reactions designed for continuous or batch operation.

Alkaline Fusion Methods

Alkaline fusion represents a high-temperature approach suitable for large-scale barium manganate production, particularly when starting from manganese-containing waste materials or low-grade ores. This methodology involves the thermal treatment of manganese dioxide with alkaline compounds in the presence of barium sources [17] [18].

The fundamental alkaline fusion process combines manganese dioxide, potassium hydroxide, and barium compounds at elevated temperatures ranging from 550-1100°C [17] [19]. The reaction proceeds through multiple stages, initially forming potassium manganate through the oxidation of manganese dioxide in molten potassium hydroxide:

3MnO₂ + 6KOH + KNO₃ → 3K₂MnO₄ + KNO₂ + 3H₂O

Subsequently, the potassium manganate reacts with barium compounds to form the desired barium manganate product. The high-temperature environment facilitates complete reaction and helps eliminate volatile impurities [20].

Industrial implementations of alkaline fusion typically employ rotary kiln or fluidized bed reactors to ensure uniform heating and mixing of reactants [19]. Temperature control is critical, as excessive heating can lead to decomposition of the manganate species, while insufficient temperature results in incomplete conversion.

Research has demonstrated that alkaline fusion of spent zinc-manganese dioxide dry cells with potassium hydroxide can achieve manganese extraction efficiencies of 70-78%, with subsequent precipitation as barium manganate providing a viable route for material recovery [17] [18]. This approach offers both economic and environmental benefits by utilizing waste materials as feedstock.

The alkaline fusion process requires careful control of atmosphere conditions, typically employing inert or oxidizing environments to prevent reduction of manganese species. Product yields from alkaline fusion methods generally range from 70-85%, with purity dependent on the quality of starting materials and process optimization [17] [18].

Barium Hydroxide-Potassium Manganate Reactions

Large-scale production utilizing barium hydroxide as the barium source offers advantages in terms of reactivity and product purity. This approach involves the direct reaction between barium hydroxide and potassium manganate under controlled conditions designed for industrial implementation [1].

The reaction between barium hydroxide and potassium manganate proceeds according to:

Ba(OH)₂ + K₂MnO₄ → BaMnO₄↓ + 2KOH

This reaction is particularly attractive for industrial applications because it regenerates potassium hydroxide, which can be recycled within the process [1] [8]. The alkaline nature of both reactants ensures maintenance of the high pH conditions necessary for manganate stability.

Industrial implementation of this reaction typically involves continuous precipitation reactors with controlled addition of reactants to maintain optimal stoichiometry and reaction conditions. Temperature control is important, with reactions generally conducted at elevated temperatures (50-80°C) to enhance reaction kinetics while avoiding manganate decomposition .

The barium hydroxide used in industrial processes is typically prepared through the controlled hydration of barium oxide, allowing for in-situ generation and immediate consumption to minimize handling of the hygroscopic hydroxide. Quality control of the barium hydroxide, particularly with respect to carbonate content, is critical for achieving high-purity products [6].

Product separation in industrial implementations employs continuous filtration systems, often utilizing rotary vacuum filters or pressure filtration equipment to handle the fine precipitate effectively. Washing protocols are optimized to balance impurity removal with product recovery, typically employing multiple countercurrent washing stages [1].

Yields from industrial barium hydroxide-potassium manganate processes typically range from 80-90%, with product purity exceeding 85% when proper process control is maintained [1]. The scalability of this approach makes it particularly suitable for medium to large-scale production requirements.

Purity Optimization Strategies

Achieving high-purity barium manganate requires implementation of systematic purification strategies that address common impurities and minimize product degradation during processing. Purity optimization encompasses both synthetic methodology selection and post-synthesis purification techniques.

The primary impurities encountered in barium manganate synthesis include unreacted potassium salts, barium carbonate formed through atmospheric carbon dioxide absorption, and decomposition products from manganate instability [21] [22]. Effective purification strategies must address each of these contamination sources through appropriate methodological approaches.

Crystallization-based purification techniques offer limited applicability for barium manganate due to its extremely low solubility in aqueous media [5] [23]. However, recrystallization from hot alkaline solutions can provide some purification benefit, particularly for removing soluble impurities [24]. The process requires careful temperature control and maintenance of alkaline conditions to prevent manganate decomposition.

Washing protocols represent the primary purification approach for barium manganate, utilizing sequential treatments with distilled water, dilute alkaline solutions, and organic solvents as appropriate. The washing sequence typically begins with multiple distilled water washes to remove soluble by-products, followed by treatment with dilute potassium hydroxide solution to ensure complete removal of any residual barium carbonate through conversion to more soluble species [22].

Advanced purification techniques may incorporate ion exchange methods for removing trace metal impurities, though these approaches require careful selection of resin systems compatible with the alkaline conditions necessary for manganate stability [25]. Electrodialysis techniques have shown promise for removing ionic impurities while maintaining product integrity [25].

Quality control methodologies for barium manganate purity assessment typically employ a combination of chemical analysis, X-ray diffraction for phase purity determination, and thermal analysis to identify decomposition products or unstable phases [21]. Analytical techniques must account for the strong oxidizing nature of the compound and its sensitivity to acidic conditions.

Storage conditions significantly impact product purity over time, with moisture sensitivity being a primary concern. Optimal storage requires anhydrous conditions with protection from atmospheric carbon dioxide, typically achieved through sealed containers with desiccant materials [1] [26]. Temperature control during storage helps maintain long-term stability, with room temperature storage being preferred over elevated temperatures that might promote slow decomposition.

The optimization of synthesis conditions to maximize initial product purity remains the most effective approach for obtaining high-quality barium manganate. This includes careful selection of reagent grades, maintenance of appropriate stoichiometry, control of reaction atmospheres, and implementation of rapid separation techniques to minimize post-synthesis degradation [1] [27].

| Synthesis Method | Temperature (°C) | Pressure | Yield (%) | Product Purity | Advantages |

|---|---|---|---|---|---|

| Salt Metathesis (BaCl₂ + K₂MnO₄) | Room temperature | Atmospheric | 90-95 | High | Simple procedure, high yield |

| Salt Metathesis (Ba(NO₃)₂ + K₂MnO₄) | Room temperature | Atmospheric | 85-90 | High | Chloride-free product |

| Alkaline Fusion | 550-1100 | Atmospheric | 70-78 | Moderate | Industrial scalability |

| Hydrothermal Synthesis | 100-200 | Autogenous | ~Quantitative | Very High | Superior crystallinity |

| Ba(OH)₂ + K₂MnO₄ | 50-80 | Atmospheric | 80-85 | High | Recyclable alkali |

Barium manganate (BaMnO₄) is an inorganic compound that serves as a powerful oxidizing agent in organic synthesis [1]. This comprehensive analysis examines the structural characteristics of barium manganate, focusing on its crystallographic properties and spectroscopic signatures. The compound features manganese in its +6 oxidation state within a tetrahedral coordination environment, representing one of the few stable manganese(VI) compounds known [1] [2].

Structural Characteristics

Crystallographic Analysis

The crystallographic structure of barium manganate reveals fascinating insights into its molecular architecture and solid-state organization. The compound crystallizes in an orthorhombic system and exhibits structural relationships with other important mineral phases, particularly those in the baryte group [1] [3].

Hexagonal Unit Cell Parameters

While barium manganate itself crystallizes in an orthorhombic system, related barium manganese compounds demonstrate hexagonal symmetries that provide important structural context. Studies of manganese-substituted barium hexaaluminates reveal hexagonal structures with space group P6₃/mmc and Z = 2 [4]. These compounds exhibit unit cell dimensions of a = 0.5591(1) nm and c = 2.2659(2) nm for as-grown crystals, with slightly different parameters (a = 0.5587(2) nm, c = 2.2656(3) nm) after reduction treatments [4].

The hexagonal structure analysis reveals that manganese occupies specific crystallographic sites within the framework. In the β-alumina-type structure, divalent and trivalent manganese ions preferentially replace aluminum atoms in tetrahedral environments within the spinel block [4]. This substitution pattern demonstrates the structural flexibility of barium-containing frameworks to accommodate manganese ions in various coordination states.

Related barium manganese compounds, such as BaMnO₃, crystallize in hexagonal space groups P6₃/mmc with different unit cell parameters [5] [6]. These structures feature three-dimensional arrangements where barium ions are coordinated to twelve equivalent oxygen atoms, forming BaO₁₂ polyhedra [5] [6]. The hexagonal symmetry in these related compounds provides insights into the preferred coordination geometries and structural motifs that can accommodate barium and manganese ions.

Temperature-dependent studies of hexagonal barium manganese systems show that lattice parameters exhibit both thermal and chemical expansion effects [7]. The separation of these contributions is critical for understanding redox-induced structural changes at elevated temperatures [7]. These hexagonal phases demonstrate remarkable stability over wide temperature ranges, with some maintaining their structure up to 700°C under controlled atmospheric conditions [7].

MnO₆ Octahedral Connectivity Patterns

While barium manganate (BaMnO₄) contains manganese in tetrahedral coordination, extensive research on related barium manganese compounds reveals important octahedral connectivity patterns that illuminate the broader structural chemistry of these systems [8] [9]. These studies provide crucial context for understanding how manganese coordination environments can vary within barium-containing frameworks.

In barium manganese vanadate systems, MnO₆ octahedra form edge-sharing chains that extend along specific crystallographic directions [8]. The structure of Ba₂Mn(V₂O₇)(OH)Cl demonstrates manganese(II) in octahedral coordination, where each manganese atom is surrounded by six oxygen atoms in approximately octahedral geometry [8]. The equatorial oxygen atoms are shared between adjacent manganese centers, propagating infinite chains along the b-axis direction [8].

The Mn-O bond distances in these octahedral environments range from 2.0580(17) to 2.2348(19) Å, with the shortest bonds occurring to bridging hydroxide groups [8]. This variation in bond lengths reflects the influence of the trans effect and the electronic structure of the d⁴ configuration of manganese(II) [8]. The octahedral geometry shows typical distortions associated with high-spin manganese(II), which lacks strong Jahn-Teller effects due to its nearly spherical electron density distribution [8].

Edge-sharing between adjacent MnO₆ octahedra creates specific geometric constraints that influence the overall framework topology [8]. The shared edges involve bridging oxygen atoms that must satisfy the bonding requirements of two manganese centers simultaneously [8]. This connectivity pattern results in characteristic Mn-Mn distances and electronic coupling between adjacent metal centers [8].

In more complex structures, such as Ba₄Mn₂(V₂O₇)(VO₄)₂O(OH)Cl, the octahedral chains are interconnected through various bridging motifs [8]. Pyrovanadate groups serve dual structural functions, providing additional bridging along the chain direction while also linking neighboring chains to create three-dimensional frameworks [8]. The geometric requirements for these multiple connectivity modes place specific constraints on the octahedral distortions and orientations [8].

Spectroscopic studies reveal that MnO₆ octahedra in barium-containing frameworks exhibit characteristic vibrational signatures [10] [11]. The internal octahedral modes typically appear in the 500-760 cm⁻¹ region, with specific frequencies depending on the Mn-O bond strengths and the degree of octahedral distortion [10] [11]. These spectroscopic fingerprints provide valuable tools for identifying and characterizing different octahedral connectivity patterns [10] [11].

Studies of manganese coordination chemistry demonstrate that octahedral environments can accommodate manganese in multiple oxidation states [12]. Mn²⁺ typically exhibits bond lengths of 2.1-2.5 Å as strong interactions, with longer bonds of 2.5-3.0 Å still participating in the coordination sphere as weaker interactions [12]. This flexibility allows octahedral frameworks to accommodate compositional variations and redox changes while maintaining structural integrity [12].

Spectroscopic Characterization

The spectroscopic properties of barium manganate provide essential information about its electronic structure, vibrational dynamics, and local coordination environments. Multiple spectroscopic techniques have been employed to characterize this compound and related barium manganese systems, revealing characteristic signatures that reflect the unique electronic properties of hexavalent manganese [10] [13] [14].

Raman Spectral Signatures

Raman spectroscopy serves as a powerful tool for characterizing the vibrational properties of manganese-containing compounds, providing insights into local coordination environments and electronic structures [10] [11]. While specific Raman data for barium manganate (BaMnO₄) is limited in the literature, extensive studies of related manganate and permanganate compounds provide important context for understanding the expected spectroscopic behavior [10] [13] [14].

The manganate(VI) ion MnO₄²⁻ in barium manganate exhibits tetrahedral symmetry with characteristic vibrational modes [15] [14]. As a d¹ ion in tetrahedral coordination, the manganese center generates specific electronic and vibrational signatures that can be probed using Raman spectroscopy [15]. The tetrahedral geometry results in four fundamental vibrational modes: the totally symmetric stretch (A₁), the doubly degenerate bend (E), and the triply degenerate antisymmetric stretch (F₂) [15] [14].

Studies of related permanganate compounds, which contain tetrahedral MnO₄⁻ ions, reveal characteristic Raman features that provide guidance for interpreting manganate spectra [13] [16]. Solid-state Raman spectra of barium permanganate show highly resolved vibrational bands with full site symmetry splitting and partial factor group splitting [13] [16]. These splitting patterns arise from the crystalline environment and provide information about the local symmetry around the manganese centers [13] [16].

The frequency positions of Raman modes in manganese oxoanions are strongly influenced by the oxidation state of manganese and the nature of the Mn-O bonding [14]. Normal and resonance Raman studies of various manganates demonstrate that the symmetric stretch mode typically appears in the 600-700 cm⁻¹ region, with the exact position depending on the manganese oxidation state and coordination environment [14]. For hexavalent manganese compounds, these modes are generally shifted to higher frequencies compared to lower oxidation states [14].

Comprehensive studies of manganese oxide phases reveal that Raman mode positions show strong correlations with manganese oxidation states [10] [11]. For layer-structure manganese oxides, the highest frequency mode near 630-665 cm⁻¹ exhibits a linear relationship with the fraction of Mn³⁺ in octahedral sites [10]. Similar correlations are expected for tetrahedral manganese environments, though the specific frequencies will be shifted due to the different coordination geometry [10].

The Raman spectra of manganate compounds are also sensitive to crystal orientation effects and laser wavelength selection [10] [11]. Studies using multiple laser wavelengths (532, 633, and 785 nm) reveal that mode intensities can vary significantly with experimental conditions [10] [11]. This sensitivity reflects the electronic structure of the manganese centers and the coupling between vibrational and electronic transitions [10] [11].

Temperature-dependent Raman studies of manganese compounds provide additional insights into the vibrational dynamics and structural stability [10]. The thermal evolution of vibrational frequencies can reveal information about thermal expansion effects, phase transitions, and the temperature dependence of bonding interactions [10]. Such studies are particularly valuable for understanding the stability of high oxidation state manganese compounds like barium manganate [10].

Polarization-dependent Raman measurements offer another dimension for characterizing manganese compounds [10] [11]. The intensity ratios of different vibrational modes under parallel and crossed polarization conditions provide information about the symmetry properties of the vibrational modes and the local coordination environment [10] [11]. These measurements are particularly sensitive to distortions from ideal tetrahedral symmetry [10] [11].

X-ray Diffraction Fingerprints

X-ray diffraction (XRD) analysis provides definitive structural information about barium manganate, revealing its crystalline structure, phase purity, and relationships to other compounds [17] [18]. The XRD patterns serve as unique fingerprints that can identify the compound and distinguish it from related phases [17] [18].

Barium manganate crystallizes in an orthorhombic system and is isomorphous with baryte (BaSO₄), celestine (SrSO₄), and related compounds in this structural family [1] [3]. This isomorphism reflects the similar ionic sizes and charge distributions of the SO₄²⁻, MnO₄²⁻, and CrO₄²⁻ oxoanions, which can substitute for each other in the crystal lattice while maintaining the overall structural framework [3].

The baryte structure type, in which barium manganate crystallizes, belongs to the orthorhombic space group Pnma [19] [20]. The structure contains crystallographically independent oxygen atoms that lead to slight variations in Mn-O distances and O-Mn-O angles, resulting in small distortions from ideal tetrahedral geometry [19] [20]. These distortions are reflected in the XRD pattern through characteristic peak positions and intensities [19] [20].

Detailed structural analysis reveals that barium atoms in this structure are coordinated by twelve oxygen atoms from seven manganate tetrahedra [19] [20]. Five of these tetrahedra coordinate in a side-on chelating mode, while two coordinate end-on [19] [20]. This coordination pattern results in Ba-O distances ranging from 277.5 to 331.4 pm, with the variation reflecting the orthorhombic distortion from cubic symmetry [19] [20].

The XRD patterns of barium manganate nanofibers prepared by electrospinning show evolution with annealing temperature [18]. At 100°C, the patterns indicate poorly crystalline or amorphous material, while annealing at 400°C and 700°C produces increasingly well-defined crystalline peaks [18]. This temperature dependence reflects the thermal treatment required to achieve full crystallization and eliminate structural defects [18].

Powder diffraction studies of related barium manganese compounds provide additional context for interpreting barium manganate patterns [17] [21]. Three-dimensional barium manganese vanadates exhibit complex diffraction patterns that can be indexed to orthorhombic and trigonal space groups depending on the specific composition and synthesis conditions [17]. These studies demonstrate the structural diversity possible in barium-manganese systems [17].

The relationship between barium manganate and the baryte structure family has important implications for understanding its diffraction behavior [3] [22]. The isomorphous series includes sulfates, selenates, chromates, perchlorates, and permanganates of various metals, all sharing the fundamental XRO₄ structural motif [3]. The size and shape of the tetrahedral oxoanion largely determines the crystal packing arrangement [3].

High-resolution single-crystal diffraction studies of baryte-type compounds reveal subtle structural details that influence the diffraction patterns [19] [20]. The slight orthorhombic distortion from cubic symmetry results in systematic peak splitting and intensity variations that are characteristic of this structure type [19] [20]. Similar effects are expected in the diffraction patterns of barium manganate [19] [20].

Temperature-dependent XRD studies of baryte-type compounds show that these structures can undergo phase transitions at elevated temperatures [19]. Above approximately 1425 K, BaSO₄ transforms to a cubic polymorph with space group F43m, where the cation and anion sites adopt NaCl-like topology [19]. Similar high-temperature behavior might be expected for barium manganate, though the thermal stability of the hexavalent manganese oxidation state would likely limit the accessible temperature range [19].

The powder diffraction patterns of barium manganate can be used for quantitative phase analysis when mixed with other compounds [23] [21]. Reference intensity values and standardized peak positions enable accurate determination of phase fractions in composite materials [23] [21]. This capability is particularly important for assessing the purity of synthetic barium manganate preparations [23] [21].

Modern diffraction techniques, including synchrotron X-ray sources and advanced detectors, can provide exceptional detail about the barium manganate structure [19] [20]. High-resolution data enable precise determination of atomic positions, thermal displacement parameters, and electron density distributions [19] [20]. Such detailed structural information is essential for understanding the relationship between structure and properties in these compounds [19] [20].

The diffraction patterns also provide information about crystal defects, strain, and particle size effects in barium manganate samples [18]. Peak broadening analysis can reveal details about crystallite size, microstrain, and structural disorder [18]. This information is particularly valuable for understanding the properties of nanostructured or mechanically processed materials [18].

| Property | Value | Source Citation |

|---|---|---|

| Molecular formula | BaMnO₄ | [1] [24] [25] |

| Molecular weight | 256.26 g/mol | [1] [24] [25] |

| Space group (isomorphous with) | Orthorhombic (isomorphous with BaSO₄, BaCrO₄) | [1] [3] |

| Crystal system | Orthorhombic | [1] |

| Density | 4.85 g/cm³ at 25°C | [26] [27] |

| Appearance | Dark blue to dark green crystals or blue-black powder | [1] [26] |

| Mn oxidation state | +6 (hexavalent manganese) | [1] [2] [15] |

| Mn-O bond length | 1.66 Å (identical to K₂MnO₄) | [1] [2] |

| Ba coordination number | 12 (twelve-coordinate) | |

| Ba-O bond distances | 2.75-3.19 Å (from cited structural data) | |

| Structure type | Baryte-type structure | [1] [3] |

The structural analysis reveals that barium manganate represents a remarkable example of high oxidation state manganese chemistry stabilized within an ionic crystal lattice [1] [2]. The tetrahedral coordination of manganese(VI) creates a compact, highly charged oxoanion that requires the large, highly charged barium cation for charge balance and structural stability [1] . This combination results in a compound with unique oxidizing properties that have made it valuable in synthetic organic chemistry [1] [29].

| Technique | Key Features | Notes | Source Citation |

|---|---|---|---|

| Raman spectroscopy | Expected tetrahedral MnO₄²⁻ vibrational modes | Limited specific data found for BaMnO₄; Related manganates show characteristic peaks near 630-670 cm⁻¹ | [10] [13] [14] |

| X-ray diffraction | Orthorhombic crystal structure patterns | Isomorphous with baryte (BaSO₄) structure | [17] [18] |

| UV-Vis spectroscopy | Absorption maximum at ~350 nm range (expected for Mn(VI)) | O²⁻ → Mn⁷⁺ LMCT transitions (similar to permanganates) | [30] |

| IR spectroscopy | Available in PubChem database | Spectral data available but limited detailed analysis | [31] |

The spectroscopic characterization of barium manganate demonstrates the complex interplay between electronic structure, vibrational dynamics, and crystalline environment in this unique compound [10] [13] [14]. The tetrahedral manganese(VI) center exhibits characteristic spectroscopic signatures that reflect both its high oxidation state and its coordination geometry [15] [14]. These spectroscopic properties provide valuable tools for identifying and characterizing barium manganate in various chemical contexts [10] [13] [14].

The isomorphous relationship with baryte-type compounds extends beyond simple structural similarity to include shared spectroscopic and physical properties [1] [3]. This relationship provides a framework for understanding and predicting the behavior of barium manganate based on the well-characterized properties of related compounds [3] [19]. The structural constraints imposed by the baryte framework help stabilize the unusual hexavalent oxidation state of manganese, making barium manganate one of the few stable manganese(VI) compounds [1] [2].

Advanced spectroscopic techniques continue to reveal new details about the electronic structure and bonding in barium manganate [10] [13] [14]. The combination of multiple spectroscopic methods provides a comprehensive picture of the compound's properties and enables detailed comparisons with theoretical predictions [10] [13] [14]. These studies contribute to our fundamental understanding of high oxidation state transition metal chemistry and provide guidance for the design of new oxidizing agents [10] [13] [14].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant